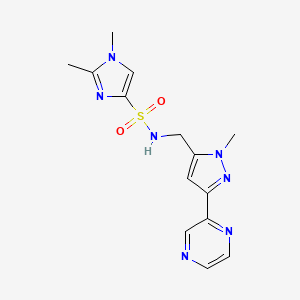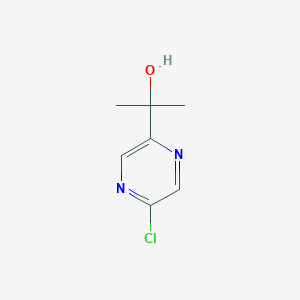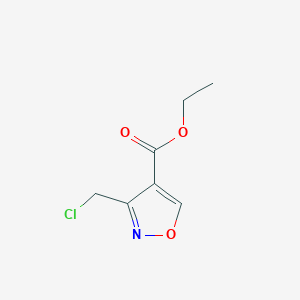![molecular formula C7H7BrN2O2 B2691920 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid CAS No. 1784400-97-0](/img/structure/B2691920.png)
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1784400-97-0 . It has a molecular weight of 231.05 . The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid” is 1S/C7H7BrN2O2/c8-6-5(7(11)12)10-3-1-2-4(10)9-6/h1-3H2,(H,11,12) .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 231.05 . The storage temperature is normal .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
The compound is part of the broader family of imidazole derivatives, which are pivotal in the synthesis of heterocyclic compounds. For instance, Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, marking a significant advancement over traditional in-flask methods. This process was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a microreactor continuous flow process without the need for intermediate isolation (Herath, Dahl, & Cosford, 2010). Similarly, Shaterian and Ranjbar (2011) utilized Bronsted acidic ionic liquid as a catalyst for the one-pot synthesis of highly substituted imidazoles, showcasing an environmentally friendly and efficient approach to heterocycle synthesis (Shaterian & Ranjbar, 2011).
Antibacterial Activity
Compounds related to "2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid" have been investigated for their antibacterial properties. Pech-Puch et al. (2020) studied bromoageliferin, a compound derived from marine sponges, and found it to display significant activity against Pseudomonas aeruginosa. This research suggests that structural analogs of the compound could have potential as lead compounds in designing new antibacterial drugs (Pech-Puch et al., 2020).
Molecular Docking and Drug Discovery
The compound's framework serves as a foundation for synthesizing novel derivatives with potential pharmaceutical applications. Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated them as potential tyrosyl-tRNA synthetase inhibitors through molecular docking studies. Their research highlights the compound's relevance in drug discovery, providing insights into developing new therapeutics targeting bacterial infections and possibly other diseases (Jabri et al., 2023).
Coordination Polymers and Materials Science
In materials science, the structural motifs related to "2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid" find applications in designing coordination polymers with unique properties. Chen et al. (2018) synthesized supramolecular complexes using a similar organic ligand, demonstrating high conductivity values under specific conditions, which could be beneficial for proton conduction applications in fuel cells or sensors (Chen et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)10-3-1-2-4(10)9-6/h1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXWEZIFEKIZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
CAS RN |
1784400-97-0 |
Source


|
| Record name | 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691837.png)
![N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B2691838.png)




![2,6-dichloro-N-[2-methyl-3-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2691849.png)



![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2691855.png)
![N-(1-cyanocyclohexyl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2691857.png)
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2691858.png)
